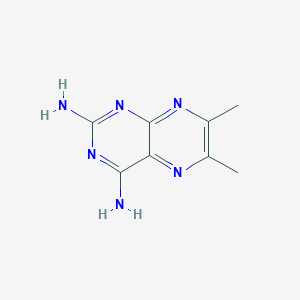

2,4-Diamino-6,7-dimethylpteridine

説明

2,4-Diamino-6,7-dimethylpteridine is a pteridine derivative with the molecular formula C8H10N6. This compound is known for its fluorescent properties and has been studied for its ability to bind selectively to nucleic acids, particularly RNA duplexes . Its unique structure allows it to interact with specific molecular targets, making it a valuable tool in various scientific research applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6,7-dimethylpteridine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetone in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

化学反応の分析

Synthetic Routes and Condensation Reactions

The compound is synthesized via condensation of 2,4,5-triaminodihydropyrimidine-6-sulfonic acid with diacetyl under controlled conditions. Key steps include:

- Reaction with diacetyl : Heating with diacetyl in pyridine or aqueous ammonia yields 2,4-diamino-6,7-dimethylpteridine through cyclization.

- Purification : Dissolution in dilute hydrochloric acid followed by precipitation with aqueous ammonia enhances purity .

Table 1: Synthesis Conditions and Yields

Amino Group Reactions

The 2,4-diamino groups participate in:

- Schiff base formation : Reacts with aldehydes (e.g., glyoxal) to form imine derivatives, though yields are moderate due to competing side reactions .

- Acetylation : Protected using acetylating agents under anhydrous conditions to stabilize the molecule during further modifications .

Methyl Group Oxidation

- Autoxidation : The 6,7-dimethyl groups undergo slow oxidation in the presence of oxygen, forming hydroxylated byproducts. This reactivity is suppressed under inert atmospheres .

Enzyme Inhibition

This compound acts as a competitive inhibitor of E. coli dihydrofolate reductase (DHFR):

- Binding affinity : Exhibits a dissociation constant () of 1.2 µM with wild-type DHFR, which increases 150-fold (>3 kcal/mol energy loss) in Phe31Val mutants, highlighting hydrophobic interactions' role .

- pH dependency : Binding is enhanced at alkaline pH (pKa ~8.1), correlating with deprotonation of active-site residues .

Table 2: DHFR Inhibition Parameters

| Enzyme Variant | (µM) | ΔG (kcal/mol) | Conditions | Source |

|---|---|---|---|---|

| Wild-type DHFR | 1.2 | -8.9 | pH 7.4, 25°C | |

| Phe31Val Mutant | >180 | -5.7 | pH 7.4, 25°C |

Stability and Degradation

科学的研究の応用

1.1. Fluorescent Ligand for RNA Sensing

One of the notable applications of 2,4-diamino-6,7-dimethylpteridine is its role as a fluorescent ligand . Research has demonstrated that DMP can selectively bind to orphan cytosine residues opposite abasic sites in RNA duplexes. This binding capability is significant for the development of sensors that can detect and quantify RNA molecules with high specificity. The study highlighted that the substituents on the pteridine ring influence the binding behavior, making it a valuable tool for RNA research and diagnostics .

1.2. Anticancer Agent Synthesis

DMP serves as a key intermediate in the synthesis of several antineoplastic agents , particularly methotrexate, which is widely used in cancer chemotherapy. Methotrexate acts as a folate antagonist and inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. The efficient synthesis of DMP has facilitated the production of high-purity methotrexate, enhancing its therapeutic efficacy in treating various cancers .

2.1. Inhibitors of Dihydrofolate Reductase (DHFR)

The structural framework of DMP has been utilized to design and synthesize DHFR inhibitors . These compounds are pivotal in cancer treatment as they disrupt the folate metabolism necessary for rapid cell division in tumors. The derivatives derived from DMP have shown promising results in preclinical studies, indicating their potential as effective chemotherapeutic agents .

2.2. Development of New Anticancer Drugs

Ongoing research focuses on modifying the DMP structure to enhance its anticancer properties. By altering functional groups on the pteridine core, scientists aim to improve selectivity and reduce side effects associated with traditional chemotherapy drugs. This approach is crucial for developing next-generation therapeutics that can target cancer cells more effectively while sparing healthy tissues .

3.1. Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting from 2,4,5-triaminodihydropyrimidine-6-sulfonic acid,

- The compound is reacted under controlled conditions with diacetyl and ammonia to yield DMP with high purity and yield (approximately 72.7%) .

4.1. Case Study: Fluorescent RNA Sensors

A study published in Chemical Communications explored the use of DMP as a fluorescent ligand for RNA sensing applications . The researchers demonstrated that DMP could effectively bind to specific RNA sequences containing abasic sites, leading to enhanced fluorescence signals that can be quantitatively measured.

4.2. Case Study: Methotrexate Production

In another significant study focusing on the synthesis of methotrexate using DMP as an intermediate, researchers reported improved methods that yielded high-purity products without extensive purification processes . This advancement not only simplifies the production process but also ensures that patients receive more effective treatments.

作用機序

The mechanism of action of 2,4-Diamino-6,7-dimethylpteridine involves its ability to bind selectively to nucleic acids. The compound interacts with specific molecular targets, such as orphan cytosines in RNA duplexes, through hydrogen bonding and π-π stacking interactions . This selective binding allows it to act as a fluorescent probe, enabling the detection and analysis of specific nucleic acid sequences.

類似化合物との比較

Similar Compounds

- 2,4-Diamino-6,7-dimethylpteridine

- 6,7-Dimethylpteridine-2,4-diamine

- 2,4-Pteridinediamine, 6,7-dimethyl-

Uniqueness

This compound is unique due to its specific binding affinity for orphan cytosines in RNA duplexes . This property distinguishes it from other pteridine derivatives, making it particularly valuable in nucleic acid research. Its fluorescent properties also enhance its utility as a probe in various scientific applications.

生物活性

2,4-Diamino-6,7-dimethylpteridine (commonly referred to as DMP) is a pteridine derivative that has garnered attention due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

DMP is characterized by its fused pyrazine and pyrimidine rings, which contribute to its biological functionality. The specific arrangement of amino groups at positions 2 and 4, along with methyl substitutions at positions 6 and 7, enhances its interaction with biological targets.

DMP exhibits significant biological activity primarily through its role as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. The inhibition mechanism involves competitive binding to the enzyme, which prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in nucleotide synthesis. This action is similar to other pteridine derivatives and has implications for its use as an antifolate drug.

Inhibition Studies

Research indicates that DMP acts as a classical inhibitor of DHFR from various sources, including Escherichia coli and chicken liver. The degree of inhibition varies significantly based on the presence of cofactors like NADPH. For example, DMP exhibits a synergistic effect with NADPH, enhancing its binding affinity to the enzyme by nearly 50,000 times compared to other inhibitors like pyrimethamine .

Biological Activities

- Antitumor Activity : DMP has been investigated for its potential in cancer therapy due to its ability to inhibit cell proliferation through the disruption of folate metabolism. Studies have shown promising results in various cancer cell lines.

- Fluorescent Ligand : DMP serves as a fluorescent ligand that selectively binds to orphan cytosines opposite abasic sites in RNA duplexes. This property has been exploited for developing biosensors and studying RNA structures .

- Diuretic Properties : DMP exhibits potent diuretic effects in animal models, promoting sodium excretion and influencing fluid balance . Its diuretic activity is attributed to its ability to inhibit renal tubular reabsorption processes.

Therapeutic Potential

The therapeutic applications of DMP extend beyond cancer treatment. Its broad spectrum of biological activities suggests potential use in:

- Chronic Inflammation : Pteridine derivatives are being explored for their anti-inflammatory properties.

- Antimicrobial Activity : Preliminary studies indicate that DMP may possess antimicrobial effects, although further research is needed to establish efficacy and mechanisms .

- Neurodegenerative Diseases : The role of pteridines in neuroprotection is under investigation, with DMP showing potential as a neuroprotective agent.

Case Studies

- Cancer Treatment : A study conducted on various cancer cell lines demonstrated that DMP effectively inhibited cell growth at micromolar concentrations. The mechanism was linked to its ability to disrupt folate-dependent pathways essential for DNA synthesis.

- Fluorescent Sensing : Research highlighted the use of DMP in developing a novel biosensor capable of detecting specific RNA sequences associated with diseases. The ligand's binding affinity was quantified using fluorescence resonance energy transfer (FRET) techniques.

特性

IUPAC Name |

6,7-dimethylpteridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c1-3-4(2)12-7-5(11-3)6(9)13-8(10)14-7/h1-2H3,(H4,9,10,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGMCAGDMQPEBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061688 | |

| Record name | 2,4-Pteridinediamine, 6,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1425-63-4 | |

| Record name | 2,4-Diamino-6,7-dimethylpteridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1425-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-6,7-dimethylpteridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001425634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-dimethylpteridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Pteridinediamine, 6,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Pteridinediamine, 6,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethyl-2,4-pteridine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Diamino-6,7-dimethylpteridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74M9NU9VB2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。